4-Dodecanoylpiperazine-2,6-dione 4-Dodecanoylpiperazine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 175136-49-9
VCID: VC20923031
InChI: InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-16(21)18-12-14(19)17-15(20)13-18/h2-13H2,1H3,(H,17,19,20)
SMILES: CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1
Molecular Formula: C16H28N2O3
Molecular Weight: 296.4 g/mol

4-Dodecanoylpiperazine-2,6-dione

CAS No.: 175136-49-9

Cat. No.: VC20923031

Molecular Formula: C16H28N2O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

4-Dodecanoylpiperazine-2,6-dione - 175136-49-9

Specification

CAS No. 175136-49-9
Molecular Formula C16H28N2O3
Molecular Weight 296.4 g/mol
IUPAC Name 4-dodecanoylpiperazine-2,6-dione
Standard InChI InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-16(21)18-12-14(19)17-15(20)13-18/h2-13H2,1H3,(H,17,19,20)
Standard InChI Key IDHQZKBICOXDJO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1
Canonical SMILES CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1

Introduction

Structural Characteristics and Classification

Chemical Identity

4-Dodecanoylpiperazine-2,6-dione (compound 2b in research notation) is characterized by a molecular formula of C16H28N2O3, consisting of a piperazine-2,6-dione core structure with a dodecanoyl (12-carbon acyl chain) group attached at the nitrogen in position 4 . The compound belongs to the broader family of cyclic imides, which are known for their diverse chemical reactions.

Historical Context

Piperazine-2,6-diones have a long history in chemical research, with the first derivative synthesized as early as 1889 . These compounds have gradually gained scientific interest due to their versatile chemical properties and potential biological activities. Related compounds such as bis(dioxopiperazine) derivatives have been studied for their anticancer activity and interactions with DNA topoisomerase II .

Physical and Chemical Properties

Physical Characteristics

4-Dodecanoylpiperazine-2,6-dione appears as a colorless solid with poor water solubility but reasonable solubility in various organic solvents . The compound has a well-defined melting point of 113-114.5°C when recrystallized from an acetone-water mixture .

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that confirm its structural identity. The infrared (IR) spectrum shows distinctive absorption bands at 3020 and 3100 cm^-1 corresponding to N-H stretching vibrations, and at 1705 and 1725 cm^-1 assigned to C=O stretching vibrations .
Proton nuclear magnetic resonance (^1H NMR) spectroscopy in DMSO-d6 reveals the following characteristic signals:

  • 0.85 ppm (3H, t, J = 5.0 Hz): terminal methyl group

  • 1.25 ppm (18H, br. s): methylene groups of the dodecanoyl chain

  • 2.34 ppm (2H, t, J = 8.0 Hz): methylene adjacent to carbonyl

  • 4.21 ppm (4H, s): two methylene groups in the piperazine ring

  • 11.29 ppm (1H, br. s): N-H proton

Elemental Composition

Elemental analysis data for 4-Dodecanoylpiperazine-2,6-dione is summarized in Table 1.
Table 1: Elemental Analysis of 4-Dodecanoylpiperazine-2,6-dione

ElementFound (%)Calculated for C16H28N2O3 (%)
Carbon65.1364.83
Hydrogen9.819.52
Nitrogen9.269.45
The close agreement between found and calculated values confirms the purity and correct structural assignment of the compound .

Synthesis and Preparation

Synthetic Pathway

Starting MaterialReagentReaction TypeConditionsYield (%)
Piperazine-2,6-dione hydrochlorideDodecanoyl chlorideAcylationNot specified in detail94
The starting material, piperazine-2,6-dione (compound 1), is prepared by condensation of iminodiacetic acid with ammonium formate at 150-170°C in N,N-dimethylformamide .

Purification

After synthesis, the compound is purified by recrystallization from an acetone-water mixture, yielding a product with high purity as confirmed by elemental analysis .

Chemical Reactivity

Ammonolysis Reactions

The most significant chemical transformation of 4-Dodecanoylpiperazine-2,6-dione is its ammonolysis with aqueous ammonia, which leads to a ring-opening reaction and formation of N-Dodecanoyliminodiacetic acid diamide (compound 4b) . This reaction represents an important pathway for the synthesis of functionalized iminodiacetic acid derivatives.

Reaction Conditions

The optimal conditions for ammonolysis have been investigated, revealing that the ring-opening reaction occurs most efficiently in aqueous ammonia rather than in organic solvents . The reaction fails to proceed in anhydrous conditions or in dry methanol or acetone saturated with ammonia, indicating the crucial role of water in facilitating the ring-opening process .
The highest yield of N-Dodecanoyliminodiacetic acid diamide (81%) is obtained when using a 10-fold excess of 30% aqueous ammonia . The reaction progress can be monitored using thin-layer chromatography (TLC) .

Characterization of Ammonolysis Product

The ammonolysis product, N-Dodecanoyliminodiacetic acid diamide, has been fully characterized:

  • Melting point: 172-173°C (from ethanol-water)

  • IR spectrum (cm^-1): 3344, 3167 (NH), 1670 (C=O), 1600, 1634 (amide II)

  • ^1H NMR (DMSO-d6, δ, ppm): 0.81 (3H, t, J = 6.0 Hz, CH3), 1.20 (18H, br. s, CH2), 2.16 (2H, m, CH2CO), 3.82 (2H, s, COCH2N), 3.96 (2H, s, COCH2N), 7.01, 7.19, 7.64, 8.12 (4H, br. s, NH2)

  • Elemental analysis (found/calculated for C16H31N3O3, %): C: 61.13/61.31; H: 9.74/9.97; N: 13.30/13.41

Comparative Analysis with Related Compounds

Comparison with Other 4-Acylated Piperazine-2,6-diones

4-Dodecanoylpiperazine-2,6-dione is part of a series of 4-acylated piperazine-2,6-diones with varying acyl chain lengths. Table 3 compares the properties and reactivity of these derivatives.
Table 3: Comparison of 4-Acylated Piperazine-2,6-diones and Their Ammonolysis Products

CompoundAcyl Chain LengthMelting Point (°C)Ammonolysis Yield (%)Product Melting Point (°C)
4-Octanoylpiperazine-2,6-dioneC8Not specified92167-168
4-Dodecanoylpiperazine-2,6-dioneC12113-114.581172-173
4-Tetradecanoylpiperazine-2,6-dioneC14Not specified83167-169
4-Hexadecanoylpiperazine-2,6-dioneC16Not specified82164-165
This comparison reveals that all the 4-acylated derivatives undergo similar ring-opening reactions with aqueous ammonia, yielding the corresponding N-acyliminodiacetic acid diamides with good to excellent yields (81-92%) .

Structure-Reactivity Relationships

The ammonolysis of 4-acylated piperazine-2,6-diones appears to be relatively insensitive to the length of the acyl chain, as evidenced by the similar yields obtained for derivatives with different chain lengths . This suggests that the reactivity of these compounds in ring-opening reactions is primarily determined by the piperazine-2,6-dione core structure rather than the specific acyl substituent.

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